

Technical Guide: Spectroscopic Analysis of Dimethyl pyridine-2,4-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl pyridine-2,4-dicarboxylate*

Cat. No.: *B1295702*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **Dimethyl pyridine-2,4-dicarboxylate** (CAS No: 25658-36-0). The document is intended to serve as a core reference for the characterization and analysis of this compound.

Compound Information

Dimethyl pyridine-2,4-dicarboxylate is a chemical compound with the molecular formula $C_9H_9NO_4$ and a molecular weight of 195.17 g/mol [\[1\]](#).

Property	Value	Reference
CAS Number	25658-36-0	[1]
Molecular Formula	$C_9H_9NO_4$	[1]
Molecular Weight	195.17 g/mol	[1]
IUPAC Name	dimethyl pyridine-2,4-dicarboxylate	[1]
SMILES	<chem>COC(=O)C1=CC(=NC=C1)C(=O)OC</chem>	[1]

NMR Spectrometry Data

Detailed experimental ^1H and ^{13}C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for **Dimethyl pyridine-2,4-dicarboxylate**, are not readily available in publicly accessible databases. While the existence of such spectra is indicated in resources like PubChem, the specific peak data is not provided[1].

For reference, a general approach to NMR analysis of similar pyridine dicarboxylate derivatives is outlined in the experimental protocols section.

Mass Spectrometry Data

Mass spectrometry data for **Dimethyl pyridine-2,4-dicarboxylate** is available through the National Institute of Standards and Technology (NIST) database, accessible via PubChem[1]. However, a complete, detailed mass spectrum with relative intensities for all fragments is not fully provided. The available data indicates the presence of key fragments.

Table of Observed Mass Fragments:

m/z	Putative Fragment Assignment
195	$[\text{M}]^+$ (Molecular Ion)
165	$[\text{M} - \text{OCH}_3]^+$
137	$[\text{M} - \text{COOCH}_3]^+$
136	$[\text{M} - \text{COOCH}_3 - \text{H}]^+$

Note: The relative intensities of these fragments are not consistently reported across public databases.

Experimental Protocols

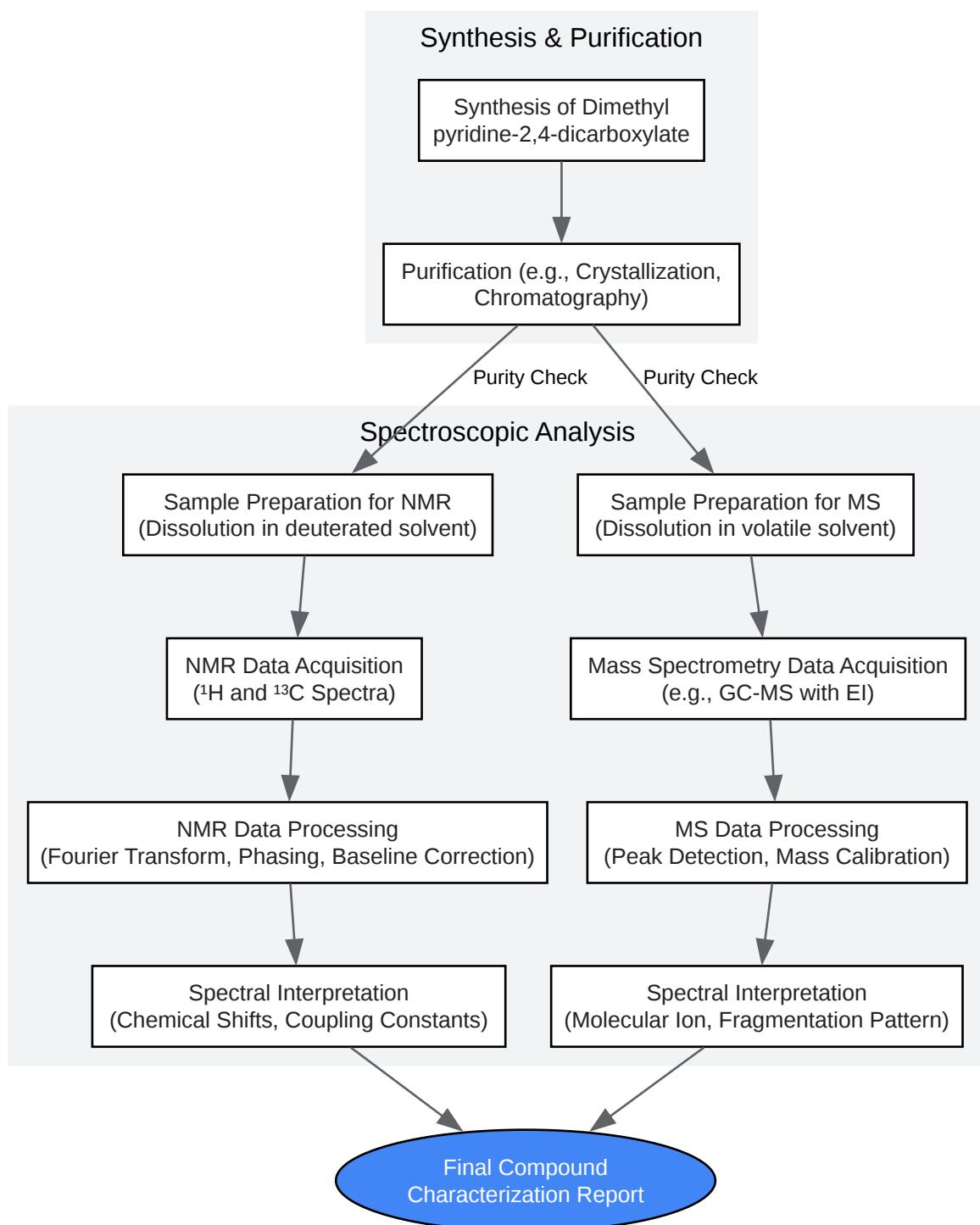
Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for this specific compound are not published in detail. However, the following represents a standard methodology for the analysis of pyridine dicarboxylate derivatives.

NMR Spectroscopy (General Protocol)

A sample of **Dimethyl pyridine-2,4-dicarboxylate** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher.
- Sample Preparation: 5-10 mg of the compound dissolved in approximately 0.5-0.7 mL of deuterated solvent.
- ^1H NMR Acquisition:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Spectral width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition:
 - Proton-decoupled
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds
 - Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

Mass Spectrometry (General Protocol)


Mass spectral data would typically be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

- Instrumentation: A standard GC-MS system.
- Sample Introduction: The sample, dissolved in a volatile organic solvent (e.g., methanol, dichloromethane), is injected into the GC inlet.

- Gas Chromatography: A suitable capillary column (e.g., DB-5ms) is used to separate the compound from any impurities. The oven temperature program is optimized to ensure good peak shape and separation.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of **Dimethyl pyridine-2,4-dicarboxylate** using NMR and mass spectrometry.

[Click to download full resolution via product page](#)**Analytical Workflow for Dimethyl pyridine-2,4-dicarboxylate**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Dimethyl pyridine-2,4-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295702#nmr-and-mass-spectrometry-data-for-dimethyl-pyridine-2-4-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com